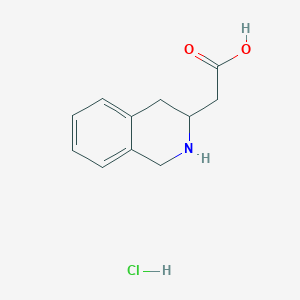

2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride

Description

Propriétés

IUPAC Name |

2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c13-11(14)6-10-5-8-3-1-2-4-9(8)7-12-10;/h1-4,10,12H,5-7H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWYPWAIQEURSFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=CC=CC=C21)CC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659696 | |

| Record name | (1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188265-30-6 | |

| Record name | (1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Esterification of Phenylalanine

The synthesis begins with the esterification of D- or L-phenylalanine. For example, D-phenylalanine reacts with thionyl chloride in methanol to form D-phenylalanine methyl ester hydrochloride in near-quantitative yields (97–99%). This step ensures the amino group is protected, facilitating subsequent cyclization.

Cyclization with Formaldehyde

The esterified phenylalanine undergoes cyclization with paraformaldehyde in trifluoroacetic acid (TFA). Heating the mixture at 80°C for 6–7 hours achieves near-quantitative conversion to the tetrahydroisoquinoline-3-carboxylic acid methyl ester. TFA acts as both solvent and catalyst, promoting imine formation and intramolecular cyclization.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Esterification | Thionyl chloride, methanol, 0–25°C | 97–99% |

| Cyclization | Paraformaldehyde, TFA, 80°C, 6–7 hrs | ~80% |

| Hydrolysis | NaOH, H₂O, RT | 72% |

Hydrolysis and Salt Formation

The methyl ester intermediate is hydrolyzed using aqueous sodium hydroxide at room temperature, followed by acidification with sulfuric acid to precipitate the free carboxylic acid. Subsequent treatment with hydrochloric acid yields the hydrochloride salt. Critical factors include pH control during precipitation (optimal pH 6.5) and sulfate removal via washing.

Enantioselective Synthesis via Transfer Hydrogenation

Asymmetric Reduction of Dihydroisoquinolines

Enantiomerically pure 1,2,3,4-tetrahydroisoquinolines are synthesized via transfer hydrogenation of 3,4-dihydroisoquinolines using chiral Ru(II) catalysts. For example, 6,7-dimethoxy-1-[2-(4-trifluoromethylphenyl)ethyl]-3,4-dihydroisoquinoline is reduced with a formic acid-triethylamine azeotrope in the presence of [(R)-RuCl(η⁶-p-cymene)(TsDPEN)] (TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine). This method achieves enantiomeric excess (ee) >99%.

Alkylation and Functionalization

The tetrahydroisoquinoline intermediate is alkylated with α-bromoacetic acid methyl ester under basic conditions. Hydrolysis of the ester with lithium hydroxide in tetrahydrofuran (THF)/water affords the carboxylic acid, which is converted to the hydrochloride salt using HCl in isopropanol.

Key Reaction Parameters

| Parameter | Details |

|---|---|

| Alkylation Reagent | α-Bromoacetic acid methyl ester |

| Solvent | Dichloromethane, THF |

| Hydrolysis Conditions | LiOH·H₂O, THF/H₂O, 20h, RT |

| Salt Formation | HCl (gaseous) in isopropanol |

Industrial-Scale Optimization

Continuous Flow Reactors

Large-scale production employs continuous flow reactors to enhance cyclization efficiency. For instance, a mixture of D-phenylalanine methyl ester and paraformaldehyde in TFA is circulated through a heated reactor at 80°C, reducing reaction time to 2–3 hours while maintaining yields >75%.

Purification Techniques

Crude product purification involves activated carbon treatment and recrystallization. Sodium dithionite (1–2 wt%) is added to decolorize the solution, followed by filtration and crystallization from methanol/water mixtures.

Quality Control Metrics

| Parameter | Specification |

|---|---|

| Purity (HPLC) | ≥99% |

| Enantiomeric Excess | ≥98% ee |

| Residual Solvents | <50 ppm (TFA, methanol) |

Comparative Analysis of Synthetic Routes

Cyclization vs. Alkylation Methods

The cyclization route (Method 1) offers higher yields (72%) but requires stringent pH control. In contrast, the alkylation approach (Method 2) enables modular functionalization of the tetrahydroisoquinoline core but involves multi-step synthesis.

Cost and Scalability

| Factor | Cyclization Route | Alkylation Route |

|---|---|---|

| Raw Material Cost | Low (phenylalanine) | High (bromoesters) |

| Step Count | 3 steps | 5 steps |

| Scalability | >100 kg/batch | <50 kg/batch |

Emerging Methodologies

Analyse Des Réactions Chimiques

Alkylation Reactions

The compound undergoes alkylation at the tetrahydroisoquinoline nitrogen or the acetic acid moiety. A key example involves its use as an intermediate in pharmaceutical synthesis:

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| N-Alkylation | Bromoacetic acid methyl ester, NaOH | Methyl ester derivative | |

| Ester Hydrolysis | LiOH, MeOH/THF | Free carboxylic acid |

For instance, alkylation with bromoacetic acid methyl ester under basic conditions introduces an ester group, which is subsequently hydrolyzed to the carboxylic acid using lithium hydroxide . This step is critical for further functionalization, such as amide bond formation.

Amidation and Coupling Reactions

The carboxylic acid group facilitates amide bond formation, a pivotal step in drug discovery:

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Amide Coupling | (COCl)₂, DMF, Et₃N | Activated acyl chloride intermediate | |

| Amidation | Amines, coupling reagents (e.g., EDC) | Substituted amides |

In one protocol, the acid is converted to an acyl chloride using oxalyl chloride and dimethylformamide (DMF), then reacted with amines to yield amides . This method is employed to generate derivatives with enhanced biological activity.

Reduction Reactions

The tetrahydroisoquinoline core can undergo further reduction, though the compound itself is often a reduced form of isoquinoline precursors. Examples include:

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd-C | Saturated derivatives |

Reduction of related intermediates (e.g., nitro groups or double bonds) using hydrogen and palladium catalysts is documented in synthetic pathways for analogues .

Substitution Reactions

The acetic acid moiety participates in nucleophilic substitution:

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Halogenation | POCl₃, Et₃N | Acid chloride derivatives | |

| Sulfonation | SOCl₂ | Sulfonic acid derivatives |

Phosphorus oxychloride (POCl₃) is used to generate reactive intermediates like acid chlorides, enabling subsequent substitutions .

Stability and Degradation

The compound’s stability under varying conditions impacts its reactivity:

-

Acidic Conditions : The hydrochloride salt remains stable but may decompose under strong acids (e.g., concentrated HCl).

-

Basic Conditions : Deprotonation of the tetrahydroisoquinoline nitrogen occurs, altering reactivity.

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride is with a molecular weight of approximately 227.69 g/mol. The compound features a tetrahydroisoquinoline core structure that is commonly associated with various pharmacological effects.

Chemistry

Building Block in Synthesis :

This compound serves as an essential building block in the synthesis of more complex organic molecules. Its chiral nature allows for the exploration of stereoselective reactions, which are critical in medicinal chemistry for developing enantiomerically pure compounds.

Reaction Mechanisms :

The compound can undergo various chemical transformations:

- Oxidation : Producing ketones or carboxylic acids.

- Reduction : Leading to alcohols or amines.

- Substitution Reactions : Where the acetic acid moiety can be replaced with other functional groups.

Biology

Neuroprotective Effects :

Research indicates that this compound may exhibit neuroprotective properties. It has been studied for its potential benefits in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by enhancing dopaminergic signaling and reducing oxidative stress.

Cognitive Enhancement :

Animal studies have shown that this compound may improve memory and learning capabilities. Its role as a D1 positive allosteric modulator suggests that it could effectively modulate dopaminergic pathways involved in cognitive functions .

Medicine

Therapeutic Potential :

The compound is being investigated for various therapeutic applications:

- Neurological Disorders : Its modulation of dopamine receptors makes it a candidate for treating schizophrenia, Attention Deficit Hyperactivity Disorder (ADHD), and cognitive decline associated with aging.

- Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.

Industry

Pharmaceutical Development :

In the pharmaceutical industry, this compound is utilized in the development of new drugs due to its unique chemical properties and biological activities. Its ability to form stable salts enhances its solubility and bioavailability in drug formulations .

Neuroprotective Effects

A study published in a peer-reviewed journal highlighted the neuroprotective effects of similar tetrahydroisoquinoline derivatives. The research demonstrated that these compounds could mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells .

Cognitive Enhancement

In another study focusing on cognitive enhancement, administration of tetrahydroisoquinoline derivatives resulted in significant improvements in memory retention and learning tasks among animal models. This suggests a promising avenue for further research into cognitive therapies using this compound .

Mécanisme D'action

Le mécanisme d’action de l’acide 2-(1,2,3,4-tétrahydroisoquinolin-3-yl)acétique chlorhydrate implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un précurseur de diverses molécules bioactives, qui exercent leurs effets par différents mécanismes. Par exemple, certains dérivés peuvent fonctionner comme des inhibiteurs enzymatiques ou des agonistes des récepteurs, modulant les processus biologiques au niveau moléculaire .

Comparaison Avec Des Composés Similaires

Enantiomeric Variants

Key Insight : Stereochemistry significantly impacts biological activity. The S-enantiomer is more commonly utilized in drug development due to its affinity for biological targets .

Positional Isomers

Compound: 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)acetic Acid Hydrochloride CAS: 53014-68-9 Molecular Formula: C₁₁H₁₄ClNO₂ Difference: Substitution at the 1-position of the tetrahydroisoquinoline ring instead of the 3-position.

Key Insight : Substitution position alters steric and electronic properties, influencing solubility and target interactions.

Functional Group Analogues

Compound: 2-[(1S)-1,2,3,4-Tetrahydroisoquinolin-1-yl]acetic Acid Hydrochloride CAS: EN300-753684 Molecular Formula: C₆H₁₂ClNO₃ Difference: Shorter carbon chain and additional hydroxyl group.

Comparison :

- Molecular Weight : 181.62 g/mol (vs. 227.687 g/mol for the target compound).

- Application : Primarily used as a synthetic intermediate for small-molecule inhibitors.

Tetrahydroquinoline Derivatives

Compound: 6-Methyl-1,2,3,4-Tetrahydroquinoline CAS: 91-61-2 Molecular Formula: C₁₀H₁₃N Difference: Lacks the acetic acid group and is non-chlorinated.

| Property | Target Compound | 6-Methyl Derivative |

|---|---|---|

| Bioactivity | High (CNS targets) | Used in industrial catalysis |

| Toxicity | Low acute toxicity | Requires stringent handling (irritant) |

Key Insight: The acetic acid moiety in the target compound enhances its role in drug design compared to simpler tetrahydroquinolines.

Catecholamine Derivatives

Compound: 2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine HCl) CAS: 62-31-7 Molecular Formula: C₈H₁₂ClNO₂ Difference: Catechol ring system vs. tetrahydroisoquinoline; shorter chain.

Key Insight : Despite structural differences, both compounds interact with neurotransmitter systems but via distinct mechanisms.

Data Table: Comparative Overview

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Application |

|---|---|---|---|---|

| (S)-2-(1,2,3,4-THIQ-3-yl)acetic Acid HCl | 200064-94-4 | C₁₁H₁₄ClNO₂ | 227.687 | CNS drug intermediates |

| (R)-Enantiomer | 187218-03-7 | C₁₁H₁₄ClNO₂ | 227.687 | Chiral resolution studies |

| 1-Substituted Isomer | 53014-68-9 | C₁₁H₁₄ClNO₂ | 227.687 | Limited research use |

| 2-[(1S)-1-THIQ-1-yl]acetic Acid HCl | EN300-753684 | C₆H₁₂ClNO₃ | 181.62 | Small-molecule inhibitors |

| 6-Methyl-1,2,3,4-Tetrahydroquinoline | 91-61-2 | C₁₀H₁₃N | 147.22 | Industrial catalysis |

| Dopamine HCl | 62-31-7 | C₈H₁₂ClNO₂ | 189.64 | Clinical neurotherapeutics |

Activité Biologique

2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride, also known as (S)-2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid hydrochloride (CAS No. 332062-12-1), is a chiral compound belonging to the tetrahydroisoquinoline class. This compound has garnered interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

| Property | Details |

|---|---|

| IUPAC Name | 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetic acid; hydrochloride |

| Molecular Formula | C₁₁H₁₄ClNO₂ |

| Molecular Weight | 227.69 g/mol |

| CAS Number | 332062-12-1 |

| Purity | ≥95% |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It can act as an enzyme inhibitor or receptor modulator, influencing several biological pathways. Research has indicated that it may exhibit neuroprotective properties and potential applications in treating neurological disorders.

Pharmacological Effects

- Neuroprotective Activity : Studies have suggested that this compound may protect neuronal cells from apoptosis and oxidative stress. It has been linked to the modulation of neurotransmitter systems and the reduction of neuroinflammation.

- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which can mitigate oxidative damage in various biological systems.

- Anti-inflammatory Effects : Research indicates that it may inhibit pro-inflammatory cytokines, contributing to its potential use in inflammatory conditions.

Case Studies and Experimental Data

Several studies have explored the biological effects of this compound:

- Study on Neuroprotection : A study published in the Journal of Neurochemistry demonstrated that this compound significantly reduced neuronal cell death in models of neurodegeneration by modulating apoptotic pathways .

- Antioxidant Activity Assessment : In vitro assays showed that the compound effectively scavenged free radicals and reduced lipid peroxidation levels in neuronal cells .

- Inflammatory Response Modulation : Another study highlighted its ability to decrease the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated microglial cells .

Applications in Medicinal Chemistry

Given its promising biological activities, this compound is being investigated for potential therapeutic applications:

- Neurological Disorders : Its neuroprotective and anti-inflammatory properties make it a candidate for treating conditions such as Alzheimer's disease and Parkinson's disease.

- Research Tool : The compound serves as a valuable tool in pharmacological research for understanding the mechanisms underlying neuroprotection and inflammation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves cyclization of precursor amines with acetic acid derivatives under acidic conditions. For example, analogous tetrahydroisoquinoline derivatives are synthesized via coupling reactions with acyl chlorides or anhydrides in solvents like acetic acid or dioxane, followed by HCl neutralization to form the hydrochloride salt . Key factors include reaction temperature (reflux vs. room temperature), stoichiometry of acylating agents, and purification via silica gel chromatography . Yield optimization requires monitoring pH during salt formation and using anhydrous conditions to prevent hydrolysis.

Q. How is structural characterization of this compound performed, and what analytical techniques are critical for confirming purity?

- Methodology : Nuclear Magnetic Resonance (¹H NMR) and Mass Spectrometry (MS) are primary tools. For example, ¹H NMR can confirm the tetrahydroisoquinoline ring protons (δ 2.5–4.0 ppm) and acetic acid side-chain integration. MS (ESI or EI) verifies molecular ion peaks matching the molecular weight. Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection, referencing pharmacopeial standards like the European Pharmacopoeia . Melting point analysis further validates crystallinity and stability .

Q. What are the solubility and stability profiles of this compound under varying pH and storage conditions?

- Methodology : Solubility is tested in polar (water, DMSO) and non-polar solvents (ethyl acetate) using gravimetric or spectrophotometric methods. Stability studies involve accelerated degradation under heat (40–60°C), light (ICH Q1B guidelines), and acidic/alkaline buffers (pH 1–13) to identify degradation products via LC-MS . Hydrochloride salts generally exhibit higher aqueous solubility but may hydrolyze under extreme pH; thus, storage at -20°C in desiccated conditions is advised .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s mechanism of action in biological systems (e.g., enzyme inhibition)?

- Methodology : Begin with molecular docking simulations to predict binding affinity to target enzymes (e.g., acetylcholinesterase ). Validate via in vitro assays: pre-incubate the compound with purified enzyme and substrate, measuring activity changes spectrophotometrically (e.g., Ellman’s method for cholinesterase inhibition). Dose-response curves (IC₅₀) and kinetic studies (Lineweaver-Burk plots) distinguish competitive/non-competitive inhibition. Cross-reference with structural analogs to identify critical functional groups .

Q. What advanced chromatographic or spectroscopic methods resolve contradictions in reported physicochemical data?

- Methodology : Discrepancies in melting points or spectral data may arise from polymorphic forms or impurities. Use Differential Scanning Calorimetry (DSC) to detect polymorphs and X-ray Powder Diffraction (XRPD) for crystallinity analysis. High-Resolution Mass Spectrometry (HRMS) and 2D NMR (COSY, HSQC) resolve structural ambiguities. For example, NOESY can confirm spatial proximity of the acetic acid side-chain to the tetrahydroisoquinoline ring .

Q. How can process engineering principles improve scalability of synthesis while maintaining enantiomeric purity?

- Methodology : Implement continuous flow chemistry to enhance reaction control and reduce batch variability. Membrane separation technologies (nanofiltration) or chiral stationary-phase HPLC can isolate enantiomers during purification . Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy. Thermodynamic modeling (e.g., Aspen Plus) optimizes solvent recovery and energy efficiency .

Q. What strategies address low reproducibility in biological assay results involving this compound?

- Methodology : Standardize assay protocols using reference compounds (e.g., EP standards ). Pre-treat compound solutions with antioxidants (e.g., ascorbic acid) to prevent oxidative degradation. Validate cell permeability via Caco-2 monolayer assays and plasma protein binding using equilibrium dialysis. Use orthogonal detection methods (e.g., fluorescence and radioisotopic labeling) to confirm activity .

Methodological Notes

- Contradiction Analysis : Conflicting bioactivity data may arise from assay-specific conditions (e.g., serum concentration in cell cultures). Replicate experiments under harmonized protocols and use meta-analysis frameworks to identify outliers .

- Theoretical Frameworks : Link synthesis and bioactivity studies to conceptual models like structure-activity relationships (SAR) or density functional theory (DFT) calculations to predict reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.